![molecular formula C19H15BrN6O2S B2450892 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-bromobenzenesulfonamide CAS No. 1014026-90-4](/img/structure/B2450892.png)
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-bromobenzenesulfonamide
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Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-bromobenzenesulfonamide, also known as Compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , have demonstrated significant antimicrobial potential. Researchers have synthesized various imidazole-based compounds and evaluated their antibacterial, antifungal, and antiviral activities . Further studies could explore the specific mechanisms by which this compound interacts with microbial targets.
Antitumor Properties
Certain imidazole-containing derivatives exhibit antitumor effects. For instance, compound 1a and 1b demonstrated promising antitumor potential in cell-based assays against cancer cell lines . Investigating the molecular pathways involved in this activity could provide valuable insights for cancer therapy.
Anti-Inflammatory and Analgesic Effects
Indole derivatives, which share structural similarities with imidazoles, have been associated with anti-inflammatory and analgesic properties. While not directly studied for this compound, it’s worth exploring whether it exhibits similar effects .
Ulcerogenic Index
Assessing the ulcerogenic index of imidazole derivatives is crucial for understanding their gastrointestinal safety. Compound 42 and 43, which contain indole and benzo[d]thiazole moieties, showed promising anti-inflammatory and analgesic activities along with favorable ulcerogenic indices . Investigating the ulcerogenic potential of our compound could be informative.
Other Biological Activities
Imidazole derivatives have also been linked to antidiabetic, antioxidant, and antipyretic effects. Exploring these aspects may reveal additional therapeutic applications .
Drug Development
Imidazole serves as a core structure in several commercially available drugs, such as antihistaminic agents, antiulcer drugs, and antiprotozoals. Investigating the compound’s potential as a drug lead could contribute to pharmaceutical development .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, thereby altering the normal functioning of biochemical pathways .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Related compounds have been shown to have a variety of effects, including anti-inflammatory and analgesic activities .
properties
IUPAC Name |
4-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDIYPLRWBHCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-bromobenzenesulfonamide |
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